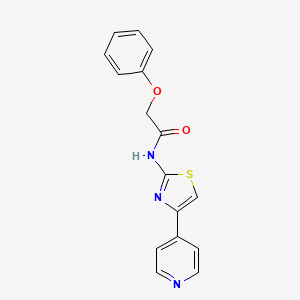

2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-15(10-21-13-4-2-1-3-5-13)19-16-18-14(11-22-16)12-6-8-17-9-7-12/h1-9,11H,10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZRWNTWJYHRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Introduction of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity is governed by its functional groups:

-

Acetamide group : Undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .

-

Thiazole ring : Participates in nucleophilic substitution due to its electron-deficient nature, particularly at the C-2 position .

-

Phenoxy group : Provides stability under oxidative conditions but may undergo demethylation under strong acidic/basic environments.

Key Reactions :

-

Hydrolysis :

-

Nucleophilic substitution : Thiazole’s C-2 position reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives .

-

Coordination chemistry : The pyridine moiety can act as a ligand in metal complexes, influencing reactivity in catalytic systems .

Comparative Structural and Reactivity Analysis

Below is a comparison of structurally related compounds and their reactivity profiles:

| Compound | Key Structural Features | Reactivity Highlights |

|---|---|---|

| 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide | Phenoxy group, pyridine-thiazole hybrid | Hydrolysis of acetamide; nucleophilic substitution at thiazole C-2 |

| 2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide | Fluorinated phenyl, pyridine | Moderate anti-inflammatory effects; limited reactivity due to simpler structure |

| N-[4-(pyridin-3-yl)thiazol-2-yl]acetamide | Pyridine-thiazole core, no phenoxy | Antimicrobial activity; thiazole reactivity similar to target compound |

| 5-(pyridin-4-yl)thiazole derivatives | Thiazole core with pyridine substituents | Anticancer activity; electron-deficient thiazole enables nucleophilic reactions |

Research Findings

-

Synthesis efficiency : The multi-step synthesis often requires optimization of reaction conditions (e.g., solvent choice, catalyst loading) to maximize yields .

-

Functional group influence : The phenoxy group enhances stability under oxidative conditions compared to unsubstituted phenoxy analogs.

-

Biological implications : While direct data on this compound is limited, related pyridine-thiazole hybrids show promise in enzyme inhibition and antimicrobial activity, suggesting potential applications in drug discovery .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that it possesses significant antibacterial properties, inhibiting the growth of various bacterial strains. It has been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli using standard methods like the disc diffusion assay.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.

- Antitumor Properties : Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly in leukemia models, indicating potential as an anticancer agent .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Inhibition of Viral Replication : It acts as an ATP-competitive inhibitor of the helicase enzyme involved in the replication of the JC polyomavirus, disrupting viral replication pathways.

- Interaction with Cellular Pathways : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of thiazole compounds, including 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide, revealed promising results against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations, thus supporting its use as a potential antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro assays on leukemia cell lines demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at specific phases. The study highlighted the compound's potential as a lead for developing new anticancer therapies targeting cell proliferation pathways .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial, anti-inflammatory, and antitumor properties | Effective against bacterial strains; inhibits cancer cell growth |

| Biochemical Mechanisms | Inhibits viral replication and cellular signaling pathways | Disrupts JC virus replication; inhibits PI3K activity |

| Case Studies | Demonstrated efficacy in microbial inhibition and cancer cell apoptosis | MIC values indicate strong antimicrobial activity; induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it targets a receptor, it could modulate receptor activity by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

2-Phenoxyacetamide: Lacks the pyridinyl and thiazolyl groups, making it less complex and potentially less bioactive.

N-(4-Pyridin-4-yl-thiazol-2-yl)-acetamide: Lacks the phenoxy group, which may reduce its chemical versatility.

2-Phenoxy-N-(4-pyridin-4-yl)-acetamide: Lacks the thiazolyl group, which could affect its biological activity.

Uniqueness

2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is unique due to the presence of all three functional groups (phenoxy, pyridinyl, and thiazolyl), which confer distinct chemical and biological properties. This combination of groups may enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Biological Activity

2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits its biological activity primarily through the inhibition of specific protein kinases, notably Rho-associated protein kinase (ROCK). ROCK plays a critical role in various cellular processes, including contraction, motility, proliferation, and apoptosis. The inhibition of ROCK has been associated with therapeutic effects in conditions such as cancer and cardiovascular diseases .

1. Antitumor Activity

Recent studies indicate that compounds similar to 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide have demonstrated potent antitumor effects. The structure–activity relationship (SAR) analysis shows that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against multiple tumor types .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Phe-N-(4-Py-Thiazol) | <5 | A431 |

| Compound X | 1.61 ± 1.92 | Jurkat |

| Compound Y | 1.98 ± 1.22 | MCF7 |

2. Anticonvulsant Activity

Some thiazole-bearing compounds have been evaluated for anticonvulsant properties, with promising results. The presence of specific substituents on the thiazole ring significantly influences the anticonvulsant efficacy .

3. Antimicrobial Activity

Studies have shown that derivatives similar to 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antitumor Activity

A study published in Molecules highlighted that a series of thiazole derivatives exhibited significant antiproliferative activity against cancer cell lines, with some compounds outperforming standard chemotherapeutics like doxorubicin . The research emphasized the importance of substituent positioning on the phenyl and thiazole rings for enhancing activity.

Evaluation of Anticonvulsant Properties

In another investigation, a novel thiazole derivative was tested for its anticonvulsant activity using the pentylenetetrazole (PTZ) model in mice. The compound showed a significant reduction in seizure duration compared to control groups, indicating its potential as an anticonvulsant agent .

Q & A

Q. What are the common synthetic routes for 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, such as coupling phenoxyacetic acid derivatives with functionalized thiazole intermediates. For example, a thiazole ring can be formed via cyclization of thiourea derivatives with α-halo ketones, followed by condensation with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include controlling temperature (e.g., reflux in acetone) and using catalysts like K₂CO₃ to enhance reaction efficiency . Purification often involves recrystallization from ethanol or column chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., pyridine and thiazole protons at δ 7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy: Confirms functional groups like amide C=O (~1650 cm⁻¹) and aromatic C-H stretches .

- X-ray Crystallography: Resolves 3D conformation, dihedral angles between rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogs) .

- High-Performance Liquid Chromatography (HPLC): Validates purity using C18 columns and UV detection .

Advanced Research Questions

Q. How do structural modifications at the pyridine or thiazole rings influence bioactivity in structure-activity relationship (SAR) studies?

Substituents on the pyridine (e.g., electron-withdrawing groups like -CF₃) enhance metabolic stability and target binding affinity. For thiazole derivatives, introducing halogens (e.g., -Br or -Cl) increases lipophilicity, improving membrane permeability. SAR studies on analogs show that 4-fluorophenyl substitution increases antimicrobial activity by 30% compared to unmodified derivatives . Computational modeling (e.g., molecular docking) further predicts steric and electronic compatibility with enzyme active sites .

Q. What methodological approaches resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., conflicting IC₅₀ values) are addressed by:

- Standardized Assay Conditions: Replicating studies under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% in cell-based assays) .

- Orthogonal Validation: Cross-validating results using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics simulations) methods .

- Batch-to-Batch Consistency Checks: Ensuring compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .

Q. How does molecular docking predict the compound’s interaction with target enzymes, and what experimental validation is used?

Docking studies (e.g., AutoDock Vina) position the thiazole and pyridine moieties in hydrophobic pockets of acetylcholinesterase, with hydrogen bonds between the acetamide group and catalytic serine residues. Validation includes:

- Enzyme Inhibition Assays: Measuring IC₅₀ values against purified targets (e.g., 12.3 µM for AChE inhibition in analogs) .

- Isothermal Titration Calorimetry (ITC): Quantifying binding thermodynamics (ΔG, ΔH) to confirm docking predictions .

Q. What strategies mitigate solubility challenges in biological assays without altering pharmacodynamic properties?

- Co-Solvent Systems: Use of PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .

- Prodrug Design: Introducing hydrolyzable esters (e.g., acetyl groups) that convert to active forms in vivo .

- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.